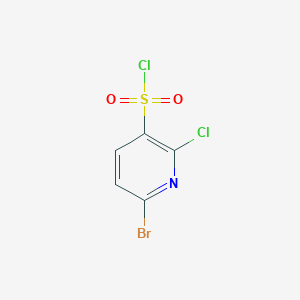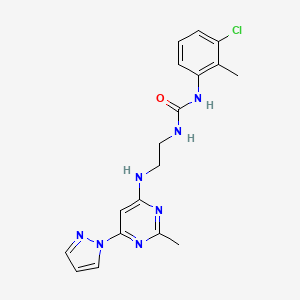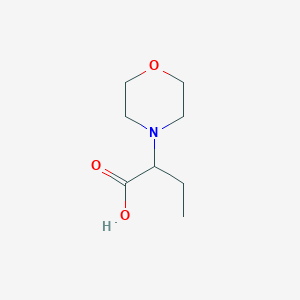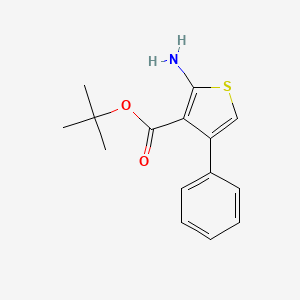
6-Bromo-2-chloro-3-pyridinesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and sulfonyl chloride groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-pyridinesulfonyl chloride with bromine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-3-pyridinesulfonyl chloride has several applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-pyridinesulfonyl chloride: Similar in structure but lacks the bromine atom.
6-Cyanopyridine-2-sulfonyl chloride: Contains a cyano group instead of the bromine and chlorine atoms.
6-Bromopyridine-2-sulfonyl fluoride: Contains a fluoride group instead of the chloride group.
Uniqueness
6-Bromo-2-chloro-3-pyridinesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct chemical properties and reactivity patterns compared to its analogs.
Propiedades
IUPAC Name |
6-bromo-2-chloropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVJLUIKBYVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2925301.png)

![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)
![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2925310.png)
![4-Methyl-6-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2925311.png)

![N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2925315.png)
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)
![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)
